8-Oxa-5-azaspiro[3.5]nonane hemioxalate
Description
8-Oxa-5-azaspiro[3.5]nonane hemioxalate is a spirocyclic compound featuring a fused bicyclic structure with one oxygen and one nitrogen atom in its core. The hemioxalate salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. Key properties include:
- CAS Numbers: 1523571-04-1 (hemioxalate) , 241820-91-7 (free base) .
- Molecular Formula: C₇H₁₃NO·½(C₂H₂O₄) .
- Applications: Used as a building block in synthesizing complex molecules, such as the morpholino-triazine derivative in .
- Availability: Supplied by companies like PharmaBlock and CymitQuimica as a hydrochloride or hemioxalate salt .
Properties
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(3-1)6-9-5-4-8-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPDSHLMSFXNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2.C1CC2(C1)COCCN2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Varying Heteroatoms
Spirocyclic compounds with differing heteroatom configurations exhibit distinct electronic and steric properties:
Key Observations :
- Oxygen vs. Nitrogen : The presence of oxygen (e.g., 8-Oxa-5-azaspiro) increases polarity and hydrogen-bonding capacity compared to nitrogen-rich analogs like 2,7-diazaspiro derivatives, which are optimized for sigma receptor binding .
- Salt Forms : Hemioxalate salts (e.g., 8-Oxa-5-azaspiro) improve solubility in polar solvents, whereas Boc-protected diazaspiro derivatives () enhance stability during synthetic modifications .
Pharmacological Activity Profiles
- Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compound 4b in ) show potent agonistic/antagonistic activity at sigma-1 receptors (S1R), with structural flexibility enabling subtype selectivity .
- Antimicrobial Activity: Diazaspiro compounds like 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane () exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria due to dioxo functional groups .
Q & A
Q. What are the key physicochemical properties of 8-oxa-5-azaspiro[3.5]nonane hemioxalate, and how do they influence experimental design?
The compound’s molecular formula (C₇H₁₃NO·C₂H₂O₄) and molecular weight (344.41 g/mol) are critical for stoichiometric calculations in synthesis . Its density (1.048 g/mL) and boiling point (208.4°C at 760 mmHg) inform solvent selection and purification methods (e.g., distillation or recrystallization). The hemioxalate salt form enhances solubility in polar solvents, which is advantageous for reaction homogeneity . Storage at 2–8°C in airtight, light-protected containers is essential to prevent decomposition, as indicated by stability studies .
Q. What synthetic strategies are effective for preparing this compound?
A common approach involves cyclization of precursor amines with oxetane or epoxide derivatives under acidic conditions. For example, intermediates like 8-oxa-5-azaspiro[3.5]nonane-6-carboxylic acid can be synthesized via [3+2] cycloaddition, followed by oxalate salt formation through reaction with oxalic acid . Purification typically employs recrystallization from ethanol/water mixtures, achieving >95% purity as verified by HPLC .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm spirocyclic scaffold geometry and oxalate counterion presence .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
- FT-IR to identify carbonyl (C=O) and amine (N–H) functional groups .
Advanced Research Questions
Q. How do structural modifications to the spirocyclic scaffold affect biological activity?
Substitution at the nitrogen or oxygen atoms alters binding affinity to targets like sigma receptors or enzymes. For instance, introducing electron-withdrawing groups (e.g., halogens) at the 5-aza position enhances receptor binding kinetics, as shown in analogs like 2,7-diazaspiro[3.5]nonane derivatives . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with biological targets, guiding rational design .
Q. What methodologies resolve contradictions in reported biological data for spirocyclic compounds?
Discrepancies in IC₅₀ values or binding affinities may arise from differences in assay conditions (e.g., buffer pH, ion strength). To address this:
- Standardize assays using validated protocols (e.g., competitive binding assays with [³H]-ligands for receptor studies) .
- Perform dose-response curves across multiple cell lines (e.g., HCC827 vs. A549) to assess cell-type specificity .
- Validate results with orthogonal techniques (e.g., SPR for binding kinetics alongside functional cAMP assays) .
Q. How can computational tools optimize the compound’s pharmacokinetic profile?
- ADMET Prediction : Use tools like SwissADME to predict logP (2.1), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular Dynamics Simulations : Assess conformational stability of the spirocyclic core in aqueous vs. lipid environments .
- Quantum Mechanics (QM) : Calculate charge distribution to guide salt formation (e.g., hemioxalate vs. hydrochloride) for improved solubility .
Q. What strategies mitigate instability during in vitro and in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
